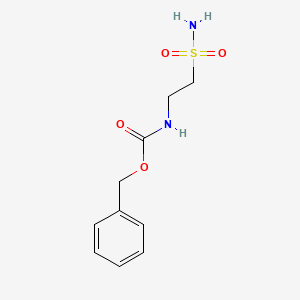

Benzyl (2-sulfamoylethyl)carbamate

Description

Structure

2D Structure

Properties

IUPAC Name |

benzyl N-(2-sulfamoylethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H2,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMDBOVKAOIQAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601237557 | |

| Record name | Phenylmethyl N-[2-(aminosulfonyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136027-17-3 | |

| Record name | Phenylmethyl N-[2-(aminosulfonyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136027-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-[2-(aminosulfonyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601237557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-(2-sulfamoylethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparation of Benzyl 2 Sulfamoylethyl Carbamate

Direct Synthesis Routes to Benzyl (B1604629) (2-sulfamoylethyl)carbamate

Direct synthetic routes to Benzyl (2-sulfamoylethyl)carbamate typically involve the formation of the carbamate (B1207046) and sulfonamide functionalities in a concise manner. These strategies are often favored for their efficiency and atom economy.

Strategies Involving Amines and Sulfamoylating Reagents

A fundamental approach to the synthesis of sulfonamides involves the reaction of an amine with a sulfamoylating agent. In the context of this compound, this would entail the reaction of a suitably protected 2-aminoethan-1-ol derivative with a source of the sulfamoyl group.

A plausible, though not explicitly detailed in readily available literature for this specific molecule, direct synthesis would involve the reaction of benzyl (2-aminoethyl)carbamate with a sulfamoylating agent such as sulfamoyl chloride. This reaction would be conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Table 1: Hypothetical Direct Synthesis via Sulfamoylation

| Reactant 1 | Reactant 2 | Reagents | Product |

| Benzyl (2-aminoethyl)carbamate | Sulfamoyl chloride | Pyridine or Triethylamine | This compound |

Alternatively, the synthesis of novel sulfamides has been achieved through the reaction of amine hydrochloride salts with chlorosulfonyl isocyanate in the presence of tert-butanol (B103910) and triethylamine, which yields sulfamoylcarbamates. Subsequent removal of the Boc protecting group affords the desired sulfamide (B24259). nih.gov This methodology could potentially be adapted for the synthesis of this compound.

Preparation from Related Carbamate and Sulfonyl Chloride Intermediates

A more documented approach involves the pre-formation of a carbamate-containing sulfonyl chloride, which is then converted to the final sulfonamide.

The direct precursor, Benzyl (2-(chlorosulfonyl)ethyl)carbamate, is a key intermediate in a highly efficient route to the target compound. This sulfonyl chloride can be readily synthesized and is commercially available. The final step in this synthesis is the amination of the sulfonyl chloride.

The reaction involves dissolving Benzyl (2-(chlorosulfonyl)ethyl)carbamate in a suitable organic solvent and treating it with an excess of ammonia (B1221849). The ammonia can be in the form of aqueous ammonia or a solution of ammonia in an organic solvent like methanol (B129727) or dioxane. The reaction proceeds readily at room temperature to yield this compound.

Table 2: Synthesis via Amination of a Sulfonyl Chloride Intermediate

| Reactant | Reagent | Solvent | Product |

| Benzyl (2-(chlorosulfonyl)ethyl)carbamate | Ammonia (aqueous or in solution) | Dioxane, THF, or Methanol | This compound |

Convergent and Divergent Synthetic Approaches for the Compound

Multi-step synthetic strategies, while longer, offer greater flexibility in the introduction of various functional groups and are often employed in the synthesis of complex molecules where the target compound is an intermediate.

Multi-step Syntheses from Simple Precursors

A logical and efficient multi-step synthesis of this compound starts from the readily available and inexpensive amino acid, taurine (B1682933) (2-aminoethanesulfonic acid). The synthesis involves the protection of the amino group followed by conversion of the sulfonic acid to the sulfonamide.

A key step in this approach is the protection of the amino group of taurine with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting taurine with benzyl chloroformate in an aqueous basic solution. umn.edu The resulting N-Cbz-taurine can then be converted to the corresponding sulfonyl chloride, N-Cbz-taurylsulfonyl chloride, by treatment with a chlorinating agent such as phosphorus pentachloride or thionyl chloride.

The final step is the amination of the N-Cbz-taurylsulfonyl chloride with ammonia to furnish this compound. A related procedure describes the large-scale synthesis of Cbz-taurylsulfonyl azide (B81097) from taurine in three or four steps, highlighting the feasibility of manipulating taurine for such synthetic purposes. researchgate.net

Table 3: Multi-step Synthesis from Taurine

| Starting Material | Step 1 Reagents | Intermediate 1 | Step 2 Reagents | Intermediate 2 | Step 3 Reagent | Product |

| Taurine | Benzyl chloroformate, aq. base | N-Cbz-taurine | PCl₅ or SOCl₂ | N-Cbz-taurylsulfonyl chloride | Ammonia | This compound |

Incorporation of N-Cbz α-Amino Acid Derivatives

The benzyloxycarbonyl (Cbz) group is a widely used protecting group in peptide synthesis and the chemistry of amino acids. organic-chemistry.org While not a direct route to this compound, the principles of using N-Cbz α-amino acid derivatives can be conceptually applied.

For instance, one could envision a synthetic pathway starting from an N-Cbz protected β-amino acid. Methodologies have been developed for the synthesis of optically active β-amino acid N-carboxyanhydrides (β-NCAs) from N-Cbz β-amino acids. nih.gov A hypothetical, albeit convoluted, route could involve the modification of the carboxylic acid functionality of an N-Cbz protected β-amino acid to a sulfonyl group, followed by conversion to the sulfonamide. However, this approach is less practical than the more direct methods described above.

The more relevant connection lies in the use of the Cbz protecting group itself, which is a derivative of an α-amino acid (phenylalanine, from which benzyl alcohol can be derived). The extensive use of N-Cbz protected amino acids in synthesis provides a robust toolbox of reactions for creating peptide bonds and other amide linkages, which share some mechanistic similarities with sulfonamide formation. researchgate.net

Optimization of Reaction Conditions and Yield

The efficiency of this compound synthesis is critically dependent on the optimization of various reaction parameters to maximize yield and purity.

In synthetic routes utilizing less reactive benzylating agents like dibenzyl carbonate, the choice of catalyst is paramount. Various catalysts, including those based on alkali metals and metal oxides, have been investigated. For instance, a patent discloses the use of a composite metal oxide catalyst, comprising iron, titanium, and nickel oxides on an alumina (B75360) support, for the synthesis of benzyl carbamate from urea (B33335) and benzyl alcohol, a reaction that shares mechanistic similarities. google.com The reaction temperature is also a critical parameter, with optimal temperatures often ranging between 140-180°C under reduced pressure to drive the reaction to completion and remove volatile byproducts. google.com

Control of the reaction environment extends to the management of byproducts. For example, in the synthesis of related carbamates, the formation of urea-based side products can occur, particularly when isocyanate intermediates are involved. beilstein-journals.orgnih.gov The careful control of temperature and reactant stoichiometry is essential to minimize these side reactions.

The choice of solvent significantly impacts the reaction rate, yield, and ease of product isolation. A range of polar aprotic and protic solvents have been studied for carbamate synthesis. mdpi.com For the reaction of benzyl carbamate with glyoxal (B1671930), acetonitrile (B52724) was found to have a strong activating effect, while DMSO had a deactivating effect. mdpi.com Solvents like dichloromethane, ethyl acetate, and tetrahydrofuran (B95107) are also commonly employed. mdpi.comorgsyn.orgprepchem.com The solubility of reactants and intermediates in the chosen solvent is a key factor, with poor solubility potentially leading to precipitation and shifting the reaction equilibrium. mdpi.com

For large-scale synthesis, factors such as solvent cost, toxicity, and recyclability become crucial. The use of flow chemistry platforms has been explored for the synthesis of carbamates, offering advantages in terms of precise control over reaction parameters and improved safety for high-energy reactions. beilstein-journals.orgnih.gov The scalability of the synthesis also depends on the efficiency of purification. In some cases, scavenger resins are used in-line to remove unreacted reagents and byproducts, simplifying the workup process. beilstein-journals.org

Table 1: Representative Solvents and their Effects on Carbamate Synthesis

| Solvent | Activating/Deactivating Effect | Notes |

| Acetonitrile | Activating mdpi.com | Promotes the condensation process. mdpi.com |

| DMSO | Deactivating mdpi.com | Can be used to stabilize active hydroxyls. mdpi.com |

| Dichloromethane | Neutral | Commonly used, but can lead to byproduct formation. mdpi.com |

| Ethyl Acetate | Neutral | Often used for recrystallization and purification. orgsyn.org |

Stereoselective Synthesis of Chiral Analogs (if applicable)

This compound itself is not a chiral molecule as it lacks a stereocenter. However, the synthesis of chiral analogs, where a stereocenter is introduced into the molecule, would necessitate stereoselective synthetic methods. This could be achieved by using a chiral starting material or by employing a chiral catalyst.

For instance, the use of a chiral sulfinyl group as a chiral auxiliary is a well-established strategy in asymmetric synthesis. researchgate.netnih.gov This approach allows for the stereoselective formation of new stereocenters. The sulfinyl group can be introduced and later removed, having served its purpose of directing the stereochemical outcome of a reaction. nih.gov The development of stereoselective syntheses of chiral analogs of this compound would be a significant advancement, potentially leading to compounds with specific biological activities.

Chemical Transformations and Reaction Mechanisms Involving Benzyl 2 Sulfamoylethyl Carbamate

Reactivity of the Carbamate (B1207046) Moiety

The carbamate group in Benzyl (B1604629) (2-sulfamoylethyl)carbamate is a key feature, influencing its role as a protecting group and its reactions with various chemical agents. chemicke-listy.cz

Role as an Amine Protecting Group (N-Cbz or Z-group)

The benzyl carbamate functionality, commonly known as the benzyloxycarbonyl or Cbz group (also abbreviated as Z-group), is a widely used protecting group for amines in organic synthesis. total-synthesis.comwikipedia.org This group effectively masks the nucleophilicity and basicity of the amine nitrogen, allowing for selective reactions at other sites within a molecule. total-synthesis.comwikipedia.org The Cbz group is introduced by reacting the amine with benzyl chloroformate under basic conditions. total-synthesis.comchegg.com

A standard and mild method for the deprotection of a Cbz-protected amine is catalytic hydrogenolysis. total-synthesis.comwikipedia.org This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under a hydrogen atmosphere. total-synthesis.comtaylorfrancis.comnih.gov

The mechanism involves the following key steps:

Adsorption: The Cbz-protected compound adsorbs onto the surface of the palladium catalyst.

Hydrogenolysis: The benzyl C-O bond is cleaved by the addition of hydrogen. This step results in the formation of toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com

Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide and the free amine. taylorfrancis.com

Recent studies have shown that the combination of Pd/C with niobic acid-on-carbon (Nb2O5/C) can significantly accelerate the hydrogenative deprotection of N-Cbz groups. nih.govacs.org This mixed catalyst system allows for faster reactions compared to using Pd/C alone. nih.govacs.org

| Catalyst | Hydrogen Source | Solvent | Conditions | Outcome |

| 10% Pd/C | H2 gas | Methanol (B129727), Ethanol, Ethyl acetate | Room temperature, atmospheric pressure | Cleavage of the Cbz group to yield the free amine, toluene, and carbon dioxide. total-synthesis.comtaylorfrancis.com |

| Pd/C and Nb2O5/C | H2 gas | Various | Shorter reaction times compared to Pd/C alone. nih.govacs.org | Enhanced deprotection of the Cbz group. nih.govacs.org |

| Pd/C | Ammonium (B1175870) formate | Isopropanol | Microwave irradiation | Rapid deprotection suitable for peptide synthesis. researchgate.net |

While catalytic hydrogenolysis is common, it may not be suitable for substrates containing other functional groups sensitive to reduction. nih.govorganic-chemistry.org An alternative is nucleophilic deprotection. A notable example is the use of 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in a solvent such as N,N-dimethylacetamide (DMAc) at elevated temperatures. nih.govorganic-chemistry.orgacs.org

This method is particularly advantageous for complex molecules where other deprotection methods might cause unwanted side reactions. nih.govorganic-chemistry.org The proposed mechanism is a nucleophilic attack by the thiolate, generated from 2-mercaptoethanol and the base, on the benzylic carbon of the Cbz group. organic-chemistry.org This S_N2 reaction releases the carbamic acid, which then decarboxylates to the free amine. organic-chemistry.org This protocol has been shown to be effective for deprotecting various carbamates, including Cbz, Alloc, and methyl carbamates. nih.govacs.orgresearchgate.net

In the synthesis of complex molecules with multiple functional groups, orthogonal protecting group strategies are crucial. libretexts.orgresearchgate.net This approach allows for the selective removal of one protecting group in the presence of others. libretexts.org The Cbz group is a valuable component in such strategies because its removal by hydrogenolysis is orthogonal to the deprotection conditions for many other common protecting groups. total-synthesis.comdaneshyari.com

For instance, the Cbz group is stable to the acidic conditions used to remove tert-butyloxycarbonyl (BOC) groups and the basic conditions used to cleave 9-fluorenylmethyloxycarbonyl (Fmoc) groups. libretexts.orgresearchgate.net This orthogonality allows for the precise and sequential deprotection of different amine functionalities within a single molecule, a technique fundamental to peptide and dendrimer synthesis. researchgate.netacs.org

Reactions of the Carbamate with Electrophiles and Nucleophiles

The carbamate moiety itself can participate in reactions with electrophiles and nucleophiles, although it is generally less reactive than an amine. chemicke-listy.cz

Reactions with Electrophiles: The nitrogen atom of the carbamate can, under certain conditions, react with electrophiles. However, its nucleophilicity is significantly reduced due to the electron-withdrawing nature of the adjacent carbonyl group. nih.gov In some cases, the oxygen atom of the carbonyl can be attacked by strong electrophiles. researchgate.net

Reactions with Nucleophiles: The carbonyl carbon of the carbamate is electrophilic and can be attacked by strong nucleophiles. This can lead to the cleavage of the carbamate group, as seen in some deprotection methods. researchgate.netchegg.com For instance, enecarbamates, which are derivatives of carbamates, have been shown to act as nucleophiles in the presence of Lewis acid catalysts, reacting with electrophiles like glyoxylate (B1226380) and N-acylimino esters. nih.gov

Reactivity of the Sulfamoylethyl Moiety

The sulfamoylethyl part of the molecule introduces the reactivity associated with the sulfamoyl group (-SO2NH-). The sulfonyl group (-SO2-) is strongly electron-withdrawing, which influences the acidity of the N-H proton and the reactivity of adjacent atoms. wikipedia.org

The sulfamoyl group is a key component of many biologically active molecules. acs.org The synthesis of sulfamates can be achieved through the sulfamoylation of alcohols and amines. acs.orgorganic-chemistry.org The reactivity of the sulfamoyl group can be harnessed in various synthetic transformations. For example, sulfamoyl azides can be generated and used in copper-catalyzed cycloaddition reactions with alkynes to form 1-sulfamoyl-1,2,3-triazoles. nih.gov These triazoles are stable precursors for rhodium azavinyl carbenes, which are versatile intermediates in organic synthesis. nih.gov

Furthermore, cyclic sulfamidates, which are related to the sulfamoylethyl moiety, are valuable intermediates for synthesizing functionalized amines. researchgate.net They can undergo stereospecific ring-opening reactions with a variety of nucleophiles. researchgate.net

Transformations at the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) is a key site for chemical modification. The nitrogen atom can be functionalized to generate a library of derivatives with potentially altered biological or chemical properties. A multi-step synthesis approach has been used to prepare a series of benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates. nih.gov This process involves reactions at the sulfonamide nitrogen, demonstrating its accessibility for derivatization. Such transformations typically involve the reaction of the sulfonamide with various aryl or alkyl halides under basic conditions to yield N-substituted sulfonamides. These derivatives are instrumental in structure-activity relationship studies, as seen in the development of cholinesterase inhibitors. nih.gov

Reactions Involving the Ethylene (B1197577) Linker

The ethylene linker in Benzyl (2-sulfamoylethyl)carbamate can participate in cleavage reactions, particularly through mechanisms designed for controlled release in specific chemical environments. In analogous systems, such as benzyl α-ammonium carbamates (BACs), a tandem 1,6- to 1,2-elimination cleavage mechanism has been detailed. d-nb.infonih.gov This two-step process is initiated by a specific trigger that unveils a nitrogen lone pair, which then undergoes a spontaneous 1,2-elimination to release a payload. d-nb.info This type of tandem elimination reaction highlights a potential pathway for the cleavage of the ethylene linker in this compound, suggesting its utility as a cleavable linker in more complex molecular designs. d-nb.infonih.govnih.gov

Intermolecular Reactions and Coupling Strategies

This compound can engage in various intermolecular reactions, leveraging the reactivity of its carbamate and benzyl functionalities to build more complex molecular architectures.

Condensation Reactions (e.g., with glyoxal)

The carbamate moiety in this compound is structurally similar to benzyl carbamate, which has been studied extensively in acid-catalyzed condensation reactions with glyoxal (B1671930). mdpi.comnih.gov These reactions are crucial for synthesizing nitrogen-rich caged compounds like derivatives of 2,4,6,8,10,12-hexaazaisowurtzitane. nih.govmdpi.com The condensation of benzyl carbamate with glyoxal proceeds through a cascade of reactions, the outcome of which is highly dependent on the solvent and the acidity of the medium. mdpi.comresearchgate.net

Under conditions of low acidity, a cyclic dioxane derivative, N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol, is formed. mdpi.comnih.gov At higher acidity, the reaction progresses to yield linear condensation intermediates. nih.gov The nature of the solvent plays a critical role; for instance, acetonitrile (B52724) has been found to have a strong activating effect on the condensation process, while DMSO exhibits a deactivating effect. nih.govresearchgate.net Hydrolysis of the benzyl carbamate can occur as a side reaction, particularly in the presence of water. mdpi.com

Given these findings, the carbamate group in this compound is expected to exhibit similar reactivity towards glyoxal, potentially leading to a variety of condensation products.

Table 1: Products of Acid-Catalyzed Condensation of Benzyl Carbamate with Glyoxal

| Product Name | Reaction Conditions | Reference |

|---|---|---|

| N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol | Low acidity (e.g., in AcOH) | mdpi.comnih.gov |

| N,N′-bis(carbobenzoxy)ethan-1,2-diol | Higher acidity | nih.gov |

| N,N′,N″-tris(carbobenzoxy)ethanol | Higher acidity | nih.gov |

| N,N′,N″,N‴-tetrakis(carbobenzoxy)ethan | Higher acidity | nih.gov |

| N,N′,N″-tris(carbobenzoxy)-2-ethoxyethan | In Et₂O and AcOEt (side product) | mdpi.com |

| N,N′,N″-tris(carbobenzoxy)-2-benzoxyethan | In H₂O and CH₂Cl₂ (hydrolysis byproduct) | mdpi.com |

Functionalization Reactions at Benzylic C-H Bonds

The benzylic methylene (B1212753) group (-CH₂-) in the benzyl portion of the molecule is a prime site for C-H functionalization reactions. mdpi.com The oxidation of benzylic C-H bonds to carbonyls is a fundamental transformation that converts readily available precursors into valuable intermediates. mdpi.com These reactions can be catalyzed by various transition metals, such as copper, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.com

The mechanism for these transformations often involves a hydrogen atom transfer (HAT) process, generating a stabilized benzyl radical. mdpi.comresearchgate.net This radical can then be trapped by various species to introduce new functional groups. For example, photocatalytic methods can be employed for the trifluoromethylthiolation of benzylic C-H bonds. researchgate.net The regioselectivity is typically high for the benzylic position due to the stability of the resulting radical intermediate. researchgate.net Therefore, the benzylic C-H bonds in this compound are susceptible to a range of functionalization reactions, allowing for late-stage modification of the molecule. researchgate.net

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in the reactions of this compound is key to controlling reaction outcomes.

In the condensation with glyoxal, several intermediates have been isolated and characterized. nih.gov The initial formation of a cyclic dioxane derivative under low acidity suggests that the condensation of alcohol groups is kinetically favored over the condensation involving the amide group of the carbamate. mdpi.com As acidity increases, the reaction equilibrium shifts towards the formation of linear intermediates like N,N′-bis(carbobenzoxy)ethan-1,2-diol and its further condensation products. mdpi.comnih.gov The precipitation of these intermediates in certain solvents can effectively drive the reaction forward. mdpi.com

For benzylic C-H functionalization, mechanistic studies point towards the formation of key intermediates. In metal-catalyzed oxidations, a hydrogen atom transfer (HAT) from the substrate to a catalyst-oxidant complex generates a benzyl radical. mdpi.com This radical can then be oxidized to a benzyl cation, which is subsequently trapped by a nucleophile. mdpi.com The understanding of these radical and cationic intermediates is crucial for developing selective and efficient C-H functionalization methods.

Advanced Derivatives and Structural Modifications of Benzyl 2 Sulfamoylethyl Carbamate

Synthesis of Substituted Arylsulfamoyl Ethylcarbamates

The nature of the substituents on the aryl ring of the sulfamoyl group can significantly influence the reactivity of the starting materials and the properties of the final products. The electronic effects of these substituents, whether electron-donating or electron-withdrawing, play a crucial role in the synthetic process.

Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro or chloro groups, increase the electrophilicity of the sulfur atom in the sulfonyl chloride. This can facilitate the initial reaction with the amino alcohol. Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) or methyl groups, can decrease the reactivity of the sulfonyl chloride. In a study on the amination of aryl halides, it was observed that barrier heights for the reaction generally decrease as the electronegativity of the leaving group decreases, and the presence of electron-donating substituents can influence the most favorable position for substitution.

For instance, in the synthesis of a series of N-aryl carbamate (B1207046) derivatives, it was noted that the presence of halogens on the N-aryl ring was beneficial for antifungal activities. beilstein-journals.org Specifically, di-substituted N-aryl carbamates with 2,3-dichloro and 2,4-dichloro substitutions exhibited promising results. beilstein-journals.org Another study on sulfamoyl-benzamide derivatives showed that the synthesis of the sulfonyl chloride from electron-deficient benzoic acid required an excess of chlorosulfonic acid and elevated temperatures. nih.gov

The following table summarizes the impact of different substituents on the reactivity and properties of related compounds.

| Substituent Type | Example | Effect on Reactivity/Properties | Reference |

| Electron-Withdrawing | Chloro, Nitro | Increased inhibitory activities in benzylic carbamimidothioates. umich.edu | umich.edu |

| Electron-Donating | Methoxy, Methyl | Reduced potency in benzylic carbamimidothioates. umich.edu | umich.edu |

| Halogen | Dichloro | Beneficial for antifungal activities in N-aryl carbamates. beilstein-journals.org | beilstein-journals.org |

The introduction of chirality into the benzyl (B1604629) (2-sulfamoylethyl)carbamate structure can be achieved through several synthetic strategies, primarily by using chiral starting materials or employing chiral catalysts.

One common approach involves starting with a chiral amino alcohol. For example, a series of benzyl {(2S)-1-[(arylsulfamoyl)-4-methylpentan-2-yl}carbamates were prepared, indicating a stereospecific synthesis starting from a chiral amino alcohol. usm.edu This method ensures that the stereocenter is incorporated into the backbone of the molecule from the outset.

Another strategy is the use of chiral organocatalysts. For instance, a bifunctional quinine-derived sulfonamide organocatalyst was developed to catalyze the asymmetric sulfa-Michael reaction of naphthalene-1-thiol with trans-chalcone derivatives, leading to chiral β-naphthyl-β-sulfanyl ketones. nih.gov While not a direct synthesis of the target molecule, this demonstrates the potential of chiral catalysts in creating stereocenters in related sulfur-containing compounds. The synthesis of chiral sulfinyl compounds, such as sulfoxides and sulfinamides, has been extensively reviewed, with stereoselective oxidation of prochiral sulfur atoms being a key method. nih.gov

The enantioselective synthesis of benzyl-substituted malonic acid esters has been explored using methods like phase-transfer catalyzed hydrolysis with N-benzyl quaternary ammonium (B1175870) salts derived from cinchona alkaloids and chiral auxiliary directed benzylation. mdpi.com These approaches highlight the diverse strategies available for introducing chirality into molecules containing a benzyl group.

Modifications of the Benzyl Group

The introduction of electron-withdrawing or electron-donating groups onto the phenyl ring of the benzyl moiety can alter the electronic properties and stability of the carbamate. This is typically achieved by using substituted benzyl alcohols or substituted benzyl chloroformates in the synthesis.

For example, the synthesis of N-benzyl-2-acetamidopropionamide derivatives with oxygen-substituted benzyl groups, such as methoxy and ethoxy, resulted in compounds with potent anticonvulsant activities. google.com The synthesis of 2-benzyl-5-nitrobenzimidazole and its p-fluorobenzyl analog demonstrates the incorporation of both electron-withdrawing and halogen-substituted benzyl groups into heterocyclic structures. nih.gov

The synthesis of benzyl ethers can be accomplished using 2-benzyloxypyridine, which can be prepared from benzyl alcohol and 2-chloropyridine. umich.edu This methodology can be extended to substituted benzyl alcohols to create a variety of arylmethyl ethers.

Replacing the benzyl group with heteroaromatic or alicyclic moieties can significantly impact the molecule's biological activity and physical properties.

Heteroaromatic Analogs: The synthesis of heteroaryl carbamates has been reported in the context of developing HIV-protease inhibitors. google.com In this work, various heteroaryl groups, including benzofuryl and indolyl, were incorporated into a sulfonamide core structure. google.com The synthesis of benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate showcases the incorporation of a heteroaromatic oxadiazole ring. nih.gov The synthesis of N-benzyl-2-(2-nitro-1H-imidazol-1-yl) acetamide (B32628) provides another example of a heteroaromatic ring attached to a side chain containing a nitrogen atom. researchgate.net

Alicyclic Analogs: The synthesis of carbamates from azabicyclic chloroformates and primary heterocyclic amines has been described, leading to derivatives containing a 9-methyl-9-azabicyclo[3.3.1]nonan-3β-yl moiety. orgsyn.org The synthesis of α-alkylidene cyclic carbonates can be achieved through the carboxylation of propargyl alcohols, demonstrating the formation of cyclic structures that could be analogous to the benzyl ring. google.com

Derivatives with Altered Sulfonamide Linkages

Modification of the sulfonamide linkage itself offers another avenue for creating novel derivatives. This can involve replacing the sulfonamide with a bioisostere, such as a sulfoximine (B86345).

Sulfoximines are aza-analogues of sulfones and have gained attention in medicinal chemistry due to their potential for improved physicochemical and metabolic properties. nih.gov The synthesis of sulfoximine carbamates can be achieved through the rhodium-catalyzed transfer of carbamates to sulfoxides. nih.gov This method allows for the preparation of N-protected sulfoximines, which can then be deprotected to yield the NH-sulfoximine. An improved method using Rh₂(esp)₂ as a catalyst has been developed for the synthesis of sulfoximine carbamates, especially for those containing unsaturated functionality. nih.gov

The synthesis of NH-sulfoximines from sulfides using ammonium carbamate and (diacetoxyiodo)benzene (B116549) provides a metal-free approach to these sulfonamide isosteres. This method is operationally simple and tolerates a wide range of functional groups.

Another approach to altering the sulfonamide linkage is the synthesis of sulfamides. A series of novel sulfamides derived from β-benzylphenethylamines were synthesized from sulfamoylcarbamate intermediates.

Extension of the Alkyl Chain

While specific research on the direct homologation of the ethyl chain in benzyl (2-sulfamoylethyl)carbamate is not extensively documented in publicly available literature, the principles of modifying alkyl chains in similar carbamate structures are well-established in medicinal chemistry. Extending the two-carbon linker between the carbamate and sulfamide (B24259) moieties can significantly impact the molecule's flexibility, lipophilicity, and spatial orientation of its functional groups.

The synthesis of such analogs would likely follow standard organic chemistry methodologies. For instance, starting materials with longer aminoalkylsulfonamide chains could be reacted with benzyl chloroformate. Alternatively, a multi-step synthesis could involve the initial preparation of a homologous amino alcohol, followed by sulfamoylation and subsequent protection of the amino group with a benzyloxycarbonyl (Cbz) group.

The rationale for extending the alkyl chain is often to optimize the spacing between key pharmacophoric elements to enhance interactions with a biological target. The length of the alkyl chain can be systematically varied to probe the dimensions of a binding pocket.

Table 1: Potential Homologs of this compound

| Compound Name | Alkyl Chain Length |

| Benzyl (3-sulfamoylpropyl)carbamate | 3 carbons |

| Benzyl (4-sulfamoylbutyl)carbamate | 4 carbons |

| Benzyl (5-sulfamoylpentyl)carbamate | 5 carbons |

This table represents theoretical homologs for illustrative purposes, based on standard chemical nomenclature.

Incorporation of Additional Heteroatoms

The introduction of additional heteroatoms, such as oxygen, sulfur, or additional nitrogen atoms, into the structure of this compound derivatives can profoundly influence their properties. Heteroatoms can introduce hydrogen bonding capabilities, alter polarity, and provide new sites for chemical modification.

Research into related N-benzylacetamide derivatives has shown that the incorporation of heteroatoms at various positions can lead to potent biological activity. For example, studies on N-benzyl-2-acetamidopropionamide derivatives have demonstrated that introducing chloro, bromo, iodo, oxygen, nitrogen, and sulfur substituents can significantly modulate their anticonvulsant properties. nih.gov Specifically, oxygen-substituted derivatives like N-benzyl-2-acetamido-3-methoxypropionamide showed high potency. nih.gov

Another approach involves the incorporation of heterocyclic rings. For instance, the synthesis of benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate demonstrates the integration of a 1,3,4-oxadiazole (B1194373) ring, a bioisostere for amide and ester groups, which can enhance metabolic stability and binding interactions. mdpi.com The 2-amino-1,3,4-oxadiazole moiety is formed by the cyclization of an intermediate cyanohydrazide. mdpi.com While structurally distinct from this compound, this highlights a strategy for incorporating heteroaromatic systems into benzyl carbamate scaffolds.

Table 2: Examples of Heteroatom-Containing Benzyl Carbamate Derivatives

| Compound Name | Incorporated Heteroatom/Group | Reference |

| N-Benzyl-2-acetamido-3-methoxypropionamide | Oxygen (methoxy group) | nih.gov |

| Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate | Nitrogen and Oxygen (1,3,4-oxadiazole ring) | mdpi.com |

| Benzyl N-(2-formylphenyl)carbamate | Oxygen (formyl group) | ambeed.com |

| Benzyl (2-bromoethyl)carbamate | Bromine | researchgate.net |

| Benzyl bis(2-chloroethyl)carbamate | Chlorine | nih.gov |

Multi-functionalized Derivatives for Chemical Conjugation

A significant area of interest in the development of benzyl carbamate derivatives lies in their functionalization for chemical conjugation, particularly in the field of antibody-drug conjugates (ADCs). In this context, the benzyl carbamate moiety can act as a component of a cleavable linker system that connects a potent cytotoxic drug to an antibody.

Recent advancements have focused on creating intrinsically hydrophilic linker domains to improve the physicochemical properties of ADCs. For example, benzyl α-ammonium carbamates (BACs) have been developed as a linker strategy. d-nb.infonih.govnih.gov These zwitterionic BAC linkers have been shown to enhance labeling efficiency and reduce the aggregation of antibody conjugates when compared to conventional linkers. d-nb.infonih.govnih.gov The BAC system undergoes a tandem 1,6- and 1,2-elimination reaction to release a secondary amine payload. d-nb.infonih.govnih.gov

Table 3: Research Findings on Benzyl Carbamate Derivatives in Chemical Conjugation

| Derivative/Technology | Key Finding | Application | Reference |

| Benzyl α-ammonium carbamates (BACs) | Zwitterionic linkers improve labeling efficiency and reduce aggregation. | Antibody-Drug Conjugates | d-nb.infonih.govnih.gov |

| Polar Sulfamide Spacer (HydraSpace™) | Enhances manufacturability, stability, and therapeutic index of ADCs. | Antibody-Drug Conjugates | nih.govresearchgate.net |

Examples in Scaffold Design (e.g., sulfamides derived from β-benzylphenethylamines)

The sulfamide group is a key feature in the design of various bioactive molecules. A relevant example of scaffold design involving sulfamides can be seen in the synthesis of novel derivatives from β-benzylphenethylamines. In one study, a series of β-benzylphenethylamines were used as starting materials to create sulfamide derivatives. nih.gov

The synthesis involved the reaction of β-benzylphenethylamine hydrochloride salts with chlorosulfonyl isocyanate in the presence of tert-BuOH, which yielded sulfamoylcarbamates. nih.gov Subsequent removal of the Boc protecting group afforded the final sulfamide derivatives. nih.gov These novel sulfamides were found to be potent inhibitors of carbonic anhydrase isoenzymes I and II, as well as acetylcholinesterase and butyrylcholinesterase. nih.gov

While these compounds are not direct derivatives of this compound, their synthesis and potent biological activity underscore the importance of the sulfamide moiety in designing enzyme inhibitors and highlight a successful scaffold design strategy within the broader class of benzyl- and sulfamide-containing compounds.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful, non-destructive method for identifying the functional groups present in a molecule. By analyzing the absorption or scattering of infrared radiation, specific vibrational modes corresponding to different bonds can be detected.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹) that are characteristic of particular bonds and functional groups. For Benzyl (B1604629) (2-sulfamoylethyl)carbamate, the IR spectrum is anticipated to exhibit several key absorption bands.

The presence of the N-H bonds in the carbamate (B1207046) and sulfamoyl groups would be indicated by stretching vibrations in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) group of the carbamate is a strong absorber and would produce a sharp, intense peak around 1700 cm⁻¹. The sulfamoyl group (-SO₂NH₂) would be characterized by two distinct stretching vibrations for the S=O bonds, typically appearing in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Aromatic C-H stretching from the benzyl group would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and other groups would provide further structural information in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted Infrared (IR) Spectroscopy Data for Benzyl (2-sulfamoylethyl)carbamate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Carbamate & Sulfamoyl) | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | <3000 |

| C=O (Carbamate) | Stretching | ~1700 |

| S=O (Sulfamoyl) | Asymmetric Stretching | 1350-1300 |

| S=O (Sulfamoyl) | Symmetric Stretching | 1160-1120 |

| C-N (Carbamate) | Stretching | 1350-1200 |

| C-O (Carbamate) | Stretching | 1250-1050 |

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl group, the ethyl chain, and the NH protons of the carbamate and sulfamoyl groups.

The aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons (-CH₂-Ph) would likely give rise to a singlet around δ 5.1 ppm. The protons of the ethyl group (-CH₂-CH₂-) would appear as two distinct multiplets, with the protons adjacent to the nitrogen of the carbamate being more deshielded than those adjacent to the sulfamoyl group. The NH proton of the carbamate would likely be a broad singlet, its chemical shift being dependent on solvent and concentration. Similarly, the two protons of the sulfamoyl group (-SO₂NH₂) would also produce a broad singlet.

Table 2: Predicted ¹H Nuclear Magnetic Resonance (¹H NMR) Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 5H |

| Benzylic (C₆H₅CH ₂) | ~5.1 | Singlet | 2H |

| Ethyl (-N-CH ₂-) | Variable | Multiplet | 2H |

| Ethyl (-S-CH ₂-) | Variable | Multiplet | 2H |

| Carbamate (NH ) | Variable | Broad Singlet | 1H |

| Sulfamoyl (SO₂NH ₂) | Variable | Broad Singlet | 2H |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carbamate group would be the most deshielded, appearing around δ 156 ppm. The aromatic carbons of the benzyl group would resonate in the region of δ 127-136 ppm, with the ipso-carbon (the carbon attached to the -CH₂O- group) being distinct. The benzylic carbon (-C H₂-Ph) would be expected around δ 67 ppm. The two carbons of the ethyl chain would have distinct chemical shifts, providing further confirmation of the structure.

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (¹³C NMR) Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~156 |

| Aromatic (C₆H₅) | 127-136 |

| Benzylic (C H₂-Ph) | ~67 |

| Ethyl (-N-C H₂-) | Variable |

| Ethyl (-S-C H₂-) | Variable |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, primarily those on adjacent carbons. For this compound, this would be crucial for confirming the connectivity within the ethyl group by showing cross-peaks between the -CH₂-CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This experiment would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the benzylic protons to the benzylic carbon and the ethyl protons to their respective carbons.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like this compound. In a typical ESI-MS experiment, the analyte is dissolved in a suitable solvent and sprayed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, one would expect to observe the protonated molecule [M+H]⁺ as the base peak or a prominent ion. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be detected. The analysis of these ions allows for the confirmation of the compound's molecular weight.

Hypothetical ESI-MS Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 259.07 |

| [M+Na]⁺ | 281.05 |

| [M+K]⁺ | 297.02 |

This table is illustrative and based on the calculated molecular weight of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₀H₁₄N₂O₄S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Hypothetical HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed Exact Mass |

| C₁₀H₁₄N₂O₄S | 258.0678 | (To be determined) |

This table presents the calculated exact mass and highlights where the experimental value would be recorded.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The collection of these diffraction data involves rotating the crystal through various orientations to capture a complete dataset.

The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined. This reveals the molecule's conformation—the spatial arrangement of its atoms. For this compound, this would include the planarity of the carbamate group, the orientation of the benzyl and sulfamoylethyl moieties, and the torsion angles along the rotatable bonds.

Furthermore, the crystal structure analysis would elucidate the intermolecular interactions that stabilize the crystal lattice. These interactions could include hydrogen bonds involving the N-H and S=O groups, as well as van der Waals forces.

Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | N-H (carbamate) | O=C (carbamate) |

| Hydrogen Bonding | N-H (sulfamoyl) | O=S (sulfamoyl) |

| π-π Stacking | Benzyl ring | Benzyl ring |

This table outlines plausible intermolecular interactions based on the compound's structure.

While this compound itself is not chiral, if a chiral analog were to be synthesized (for example, by introducing a stereocenter in the ethyl chain), X-ray crystallography could be used to determine its absolute configuration. This is typically achieved using anomalous dispersion effects, where the scattering of X-rays by the atoms is slightly out of phase. By collecting diffraction data with an X-ray wavelength near the absorption edge of a heavier atom in the structure, the absolute arrangement of the atoms in space can be unambiguously determined.

Computational Chemistry and Theoretical Studies of Benzyl 2 Sulfamoylethyl Carbamate

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical properties. Through sophisticated computational methods, it is possible to model the distribution of electrons and predict molecular geometry and energy landscapes.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the determination of molecular properties. In the study of Benzyl (B1604629) (2-sulfamoylethyl)carbamate, DFT calculations are employed to determine its most stable three-dimensional structure. By using a functional such as B3LYP and a basis set like 6-31G*, the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface can be calculated. These geometric parameters are crucial for understanding the molecule's shape and steric profile.

| Calculated Molecular Properties | Value |

| Topological Polar Surface Area (TPSA) | 98.49 Ų |

| LogP | 0.2013 |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 2 |

| Number of Rotatable Bonds | 5 |

Note: These values are computationally predicted and provide an estimation of the compound's physicochemical properties.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a large gap suggests high stability and low reactivity. For Benzyl (2-sulfamoylethyl)carbamate, the distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring and the oxygen atoms of the carbamate (B1207046) and sulfamoyl groups. Conversely, the LUMO is often distributed over areas that can accommodate electron density, such as the carbonyl carbon and the sulfur atom.

Charge Distribution and Electrostatic Potential Mapping

The distribution of charge within a molecule dictates its electrostatic interactions with other molecules. By calculating the partial atomic charges, regions of positive and negative charge can be identified. An electrostatic potential (ESP) map provides a visual representation of this charge distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. In this compound, the oxygen and nitrogen atoms are expected to have negative partial charges, making them sites for interaction with electrophiles. The hydrogen atoms of the N-H groups and the sulfur atom are likely to be electron-deficient, representing potential sites for nucleophilic interaction.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various conformations. Understanding this dynamic behavior is crucial for predicting how a molecule will interact with its environment.

Exploration of Conformational Space and Flexibility

The presence of several rotatable bonds in this compound allows for significant conformational flexibility. A systematic search of the conformational space can identify the various low-energy conformers and the energy barriers between them. This analysis reveals the preferred shapes of the molecule and how easily it can transition between different spatial arrangements. The five rotatable bonds in its structure suggest a complex conformational landscape that can be explored using computational methods to identify the most stable conformers.

Solvent Effects on Conformation and Reactivity

The surrounding solvent can have a profound impact on the conformation and reactivity of a molecule. Molecular dynamics (MD) simulations can be used to model the behavior of this compound in different solvent environments, such as water or organic solvents. These simulations track the movements of the molecule and solvent molecules over time, providing insights into how intermolecular interactions influence the conformational preferences and the accessibility of reactive sites. For instance, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent will be favored. This can, in turn, affect the molecule's reactivity in a given medium.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, theoretical studies could illuminate its formation, degradation, and potential interactions.

Identification of Transition States and Intermediates

The study of a chemical reaction at a molecular level involves mapping out the potential energy surface that connects reactants to products. Along this reaction coordinate, key structures include energy minima, which represent stable intermediates, and saddle points, which correspond to transition states. For the synthesis or transformation of this compound, quantum chemical methods such as Density Functional Theory (DFT) could be employed to locate and characterize these critical points. By identifying the geometries and electronic structures of transition states and intermediates, chemists can gain a deeper understanding of the reaction pathway.

Energetic Profiles of Key Transformations

Once the stationary points on the potential energy surface have been identified, their relative energies can be calculated to construct an energetic profile of the reaction. This profile illustrates the energy changes that occur as the reaction progresses, including the activation energies associated with each transition state. For this compound, this would involve calculating the energy differences between reactants, intermediates, transition states, and products for key transformations. Such profiles are crucial for determining the feasibility of a proposed reaction mechanism and for identifying the rate-determining step.

Analysis of Catalytic Cycles

Should the synthesis or reaction of this compound involve a catalyst, computational methods can be used to model the entire catalytic cycle. This involves studying the interaction of the reactants and intermediates with the catalyst, the mechanism of catalyst regeneration, and the energetics of each step in the cycle. This type of analysis is vital for understanding catalyst efficiency and for the rational design of new and improved catalysts.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical spectra that, when compared with experimental data, can help confirm the structure of the molecule.

IR Frequencies: The vibrational frequencies of this compound can also be computed. These calculated frequencies correspond to the vibrational modes of the molecule and can be correlated with the peaks observed in an experimental infrared (IR) spectrum. This can assist in the assignment of spectral bands to specific functional groups and vibrational motions within the molecule.

Below is a hypothetical table of predicted spectroscopic data for this compound, which would typically be generated from computational studies.

| Property | Predicted Value |

| 1H NMR Chemical Shifts (ppm) | |

| -NH (carbamate) | Value would be calculated |

| -CH2- (benzyl) | Value would be calculated |

| -Aromatic H | Values would be calculated |

| -CH2-CH2- | Values would be calculated |

| -SO2NH2 | Value would be calculated |

| 13C NMR Chemical Shifts (ppm) | |

| -C=O (carbamate) | Value would be calculated |

| -CH2- (benzyl) | Value would be calculated |

| -Aromatic C | Values would be calculated |

| -CH2-CH2- | Values would be calculated |

| Key IR Frequencies (cm-1) | |

| N-H stretch (carbamate) | Value would be calculated |

| C=O stretch (carbamate) | Value would be calculated |

| S=O stretch (sulfamoyl) | Values would be calculated |

| N-H stretch (sulfamoyl) | Values would be calculated |

Molecular Docking and Ligand Binding Studies (if applied in a purely theoretical context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a purely theoretical context, if this compound were being investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), molecular docking simulations could be performed.

These studies would involve:

Obtaining the three-dimensional structure of the target protein, often from a crystallographic database.

Generating a 3D conformation of this compound.

Using a docking algorithm to predict the binding mode and affinity of the ligand within the active site of the target.

The results of such studies can provide valuable insights into the potential biological activity of the compound and can guide the design of new molecules with improved binding properties. The binding affinity is often expressed as a scoring function, with lower values typically indicating a more favorable interaction.

Future Research Directions and Emerging Areas

Development of Novel and Efficient Synthetic Routes

While established methods for the synthesis of carbamates and sulfonamides exist, the development of novel and more efficient synthetic routes for Benzyl (B1604629) (2-sulfamoylethyl)carbamate is a key area of future research. Traditional methods often involve multiple steps and the use of hazardous reagents. rsc.org Future approaches will likely focus on greener, more atom-economical, and convergent strategies.

One promising direction is the use of catalytic methods. For instance, the development of catalysts for the direct carboxylation of the corresponding amine (2-aminoethylsulfonamide) with benzyl alcohol would represent a significant improvement over methods requiring benzyl chloroformate. organic-chemistry.org Similarly, advancements in the synthesis of the 2-aminoethylsulfonamide precursor are crucial. Efficient methods for producing N-protected β-aminoethanesulfonyl chlorides, which can then be deprotected and coupled, are being explored. researchgate.net

A recent study on the synthesis of structurally similar benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates involved a multi-step sequence starting from Cbz-protected amino acids, which were converted to the corresponding alcohols, then to methanesulfonates, and finally to thioacetates before the sulfonamide formation. nih.gov Future work could focus on streamlining this process for the unsubstituted ethyl backbone of Benzyl (2-sulfamoylethyl)carbamate.

Table 1: Potential Future Synthetic Strategies

| Strategy | Description | Potential Advantages |

| Catalytic Carboxylation | Direct reaction of 2-aminoethylsulfonamide with benzyl alcohol using a suitable catalyst. | Reduced number of steps, avoids hazardous reagents like phosgene (B1210022) derivatives. |

| Convergent Synthesis | Coupling of a pre-formed sulfamoylethylamine fragment with a benzylcarbonyl equivalent. | Higher overall yields, easier purification. |

| Biocatalysis | Use of enzymes to catalyze the formation of the carbamate (B1207046) or sulfonamide bond. | High selectivity, mild reaction conditions, environmentally friendly. |

Exploration of New Reactivity Modes and Selective Functionalizations

The chemical structure of this compound offers several sites for selective functionalization, opening avenues for the creation of diverse chemical libraries for biological screening. Future research will likely focus on exploring the reactivity of the N-H protons of the sulfonamide and carbamate groups, as well as the potential for functionalization of the ethyl backbone.

The sulfonamide nitrogen, for instance, could be a site for alkylation or arylation to introduce additional diversity. researchgate.net The reactivity of the carbamate group itself, while generally stable, can be influenced by neighboring groups and reaction conditions. nih.gov Studies on the selective cleavage of the benzyl protecting group in the presence of other sensitive functionalities will also be important for its use as an intermediate in more complex syntheses.

Furthermore, the development of methods for the selective functionalization of the ethyl chain prior to or after the formation of the carbamate and sulfonamide moieties could lead to a wide range of analogs with potentially enhanced biological activities. Structure-reactivity studies on related heteroaryl sulfones have shown that fine-tuning of the molecular structure can predictably alter reactivity. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms represents a significant leap towards more efficient, safer, and scalable production. acs.orgthieme-connect.de Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. researchgate.net

The synthesis of peptides and other complex molecules has already benefited from automated flow chemistry, and these principles can be applied to the synthesis of this compound. durham.ac.ukchemrxiv.org For example, a multi-step synthesis could be designed where the starting materials are pumped through a series of reactors containing immobilized reagents and catalysts, allowing for the continuous production of the final product with minimal manual intervention. durham.ac.uk This approach would be particularly beneficial for optimizing reaction conditions and for the rapid synthesis of a library of analogs for structure-activity relationship studies. jst.org.in

A fully automated flow-through process has been successfully developed for the production of secondary sulfonamides, demonstrating the feasibility of this technology for key bond-forming reactions in medicinal chemistry. ekb.eg

Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. ijsetpub.comnih.gov These tools can be applied to the design of novel analogs of this compound with improved biological activity and pharmacokinetic properties. Generative AI models can be used to design new molecules with desired characteristics, which can then be prioritized for synthesis. nih.gov

ML models can be trained on existing data of related sulfonamides and carbamates to predict their biological activity, toxicity, and other properties. mdpi.comnih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their inhibitory activity against specific enzymes. nih.govmdpi.com

Table 2: Applications of AI/ML in this compound Research

| Application | Description | Potential Impact |

| Compound Design | Generative models to create novel analogs with desired properties. | Accelerated discovery of potent and selective drug candidates. nih.gov |

| Property Prediction | ML models to predict biological activity, ADMET properties, etc. | Prioritization of synthetic targets, reduction of late-stage failures. mdpi.comnih.gov |

| Reaction Prediction | AI algorithms to predict the outcome and yield of synthetic steps. | More efficient and reliable synthesis planning. acs.org |

| Condition Optimization | ML to suggest optimal reaction conditions (temperature, solvent, catalyst). | Reduced experimental effort and resource consumption. technologynetworks.com |

Fundamental Studies on Structure-Reactivity Relationships

A deeper understanding of the relationship between the three-dimensional structure of this compound and its chemical reactivity is fundamental for its rational design and application. Future research in this area will likely involve a combination of experimental and computational techniques.

Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the electronic properties of the molecule, including bond energies, charge distributions, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). nih.gov This information can help to explain and predict the molecule's reactivity towards different reagents.

Experimental studies, such as kinetic analysis of reactions involving different analogs, will provide valuable data to validate and refine the computational models. nih.gov By systematically varying the substituents on the benzyl and sulfamoyl groups, researchers can probe the electronic and steric effects on the reactivity of the carbamate and sulfonamide moieties. Such studies have been instrumental in understanding the reactivity of other classes of organic compounds.

A recent study on novel sulfonamide-based carbamates as selective butyrylcholinesterase inhibitors combined synthesis, bioassays, and molecular modeling to understand the structure-activity relationship, providing a template for future investigations into this compound. nih.govnih.gov

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for benzyl (2-sulfamoylethyl)carbamate, and how are reaction conditions optimized? Methodological Answer:

- Synthetic Routes : Benzyl carbamate derivatives are typically synthesized via nucleophilic substitution or transcarbamation. For example, benzyl carbamate reacts with sulfamoylethyl amines in primary alcohols under reflux, as demonstrated in transcarbamation protocols using benzyl carbamate as a starting material .

- Condition Optimization : Parameters like solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. room temperature), and catalyst choice (e.g., gold(I) complexes) significantly impact yield. Table 1 in highlights ligand-dependent catalytic efficiency in hydroamination reactions, where bulky ligands enhance stability and reaction rates .

Advanced: How can transition-metal catalysts (e.g., gold(I) N-heterocyclic carbenes) improve regioselectivity in benzyl carbamate derivatization? Methodological Answer:

- Gold(I) catalysts stabilize reactive intermediates, enabling regioselective hydroamination. For instance, 3-methyl-1,2-butadiene reacts with benzyl carbamate in the presence of [(IPr)AuCl]/AgSbF₆ to favor allylic amine formation (Table 1, ). Ligand steric effects and counterion choice (e.g., AgSbF₆ vs. AgOTf) modulate catalytic activity and selectivity .

Structural Characterization

Basic: What analytical techniques are used to confirm the molecular structure of this compound? Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural proof. Software like SHELXL refines positional and thermal parameters, while ORTEP-3 generates graphical representations of molecular geometry .

- Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., carbamate NH at δ 5.2–5.5 ppm), and HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 432.6 for C₂₇H₃₂N₂O₃, ) .

Advanced: How do SHELX programs address challenges in refining high-resolution or twinned crystal data for carbamate derivatives? Methodological Answer:

- SHELXL employs restraints for anisotropic displacement parameters and twin-law refinement for twinned crystals. For high-resolution data, the program uses full-matrix least-squares refinement with Hirshfeld atom refinement (HAR) to resolve hydrogen bonding ambiguities .

Structure-Activity Relationships (SAR)

Basic: How does structural modification of benzyl carbamate derivatives influence cholinesterase inhibition? Methodological Answer:

- Key Modifications : Substituting the sulfamoylethyl group with aryl or heteroaryl moieties alters steric and electronic interactions. For example, benzyl (1-(3-chlorophenyl)ethyl)carbamate (IC₅₀ = 0.8 µM) shows higher acetylcholinesterase (AChE) inhibition than unsubstituted analogs due to enhanced π-π stacking with the catalytic site ( ).

Advanced: What computational methods validate experimental SAR trends in carbamate-based inhibitors? Methodological Answer:

- Docking Studies : AutoDock Vina or Schrödinger Maestro predicts binding poses and affinity scores. For benzyl carbamates, receptor-independent QSAR models correlate logP values with inhibitory activity, while receptor-dependent MD simulations assess stability of enzyme-inhibitor complexes .

Data Contradictions

Basic: How can researchers resolve discrepancies in reported inhibitory potencies of benzyl carbamate derivatives? Methodological Answer:

- Source Validation : Cross-check purity (HPLC ≥98%, ) and analytical methods (e.g., NMR solvent effects). For example, DMSO may artificially enhance solubility, skewing IC₅₀ values .

- Standardized Assays : Use identical enzyme sources (e.g., human recombinant AChE) and buffer conditions (pH 7.4, 25°C) to minimize variability .

Advanced: Why do crystallographic and solution-state NMR data sometimes conflict for carbamate conformers? Methodological Answer:

- Solid-state structures (X-ray) may stabilize non-planar conformers via crystal packing, while NMR in solution captures dynamic equilibria. Variable-temperature ¹H NMR (VT-NMR) and NOESY experiments can identify dominant solution conformers .

Safety and Handling

Basic: What precautions are necessary when handling this compound in the laboratory? Methodological Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation; work in a fume hood ().

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture ().

Advanced: How can accidental release of benzyl carbamate derivatives be mitigated in shared lab spaces? Methodological Answer:

- Spill Kits : Use absorbent pads for solids and neutralize liquid spills with 10% sodium bicarbonate. Decontaminate surfaces with ethanol/water (70:30) .

Enzymatic Interactions

Advanced: What mechanistic insights explain the dual inhibitory activity of benzyl carbamates against HIV protease and cancer cell growth? Methodological Answer:

- HIV Protease Inhibition : The carbamate carbonyl interacts with Asp25/Asp25′ catalytic dyad via hydrogen bonding, while the sulfamoyl group occupies the S2 subsite ().

- Anticancer Activity : ROS generation and mitochondrial membrane depolarization induce apoptosis in HeLa cells (IC₅₀ = 12 µM). Flow cytometry (Annexin V/PI staining) confirms cell cycle arrest at G1 phase .

Purity and Characterization

Advanced: What orthogonal methods ensure the purity of this compound for pharmacological assays? Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.